N,N-dimethyl-4-[(E)-{[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]imino}methyl]aniline
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Overview
Description
N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopenta ring and substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 8-methylquinoline with an appropriate aldehyde to form the corresponding imine. This intermediate is then subjected to further reactions, such as methylation and cyclization, to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the imine group to an amine, potentially altering the compound’s reactivity and solubility.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and complex organic molecules.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s pharmacological activities have been investigated for the development of new therapeutic agents.
Industry: Its chemical properties make it suitable for use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways. The exact mechanism can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
N,N-DIMETHYL-4-[(E)-[(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)IMINO]METHYL]ANILINE can be compared with other quinoline derivatives and related compounds, such as:
Quinoline: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents and pharmacological properties.
Quinacrine: Another antimalarial compound with a similar core structure but distinct functional groups and uses.
Properties
Molecular Formula |
C28H29N3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C28H29N3/c1-19-7-16-27-26(17-19)24-5-4-6-25(24)28(30-27)21-10-12-22(13-11-21)29-18-20-8-14-23(15-9-20)31(2)3/h4-5,7-18,24-25,28,30H,6H2,1-3H3 |
InChI Key |
UAYSIFNVDLISKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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